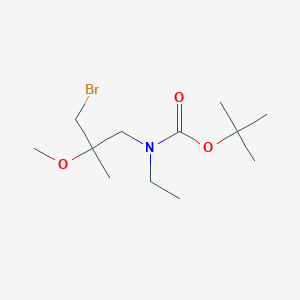
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a bromo substituent, a methoxy group, and an ethylcarbamate moiety. Its complex structure makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxylation: The addition of the methoxy group.
Carbamoylation: The formation of the carbamate group by reacting with an appropriate carbamoylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form corresponding amines and alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce amines and alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate involves its interaction with specific molecular targets. The bromo and methoxy groups may play a role in binding to enzymes or receptors, while the carbamate group can participate in covalent modifications. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(3-chloro-2-methoxy-2-methylpropyl)-N-ethylcarbamate
- tert-Butyl N-(3-fluoro-2-methoxy-2-methylpropyl)-N-ethylcarbamate
- tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)-N-ethylcarbamate
Uniqueness
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate is unique due to the presence of the bromo group, which can impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where the bromo substituent is advantageous.
Propiedades
Fórmula molecular |
C12H24BrNO3 |
|---|---|
Peso molecular |
310.23 g/mol |
Nombre IUPAC |
tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate |
InChI |
InChI=1S/C12H24BrNO3/c1-7-14(9-12(5,8-13)16-6)10(15)17-11(2,3)4/h7-9H2,1-6H3 |
Clave InChI |
LAAHIWOIKPSAJQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(C)(CBr)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



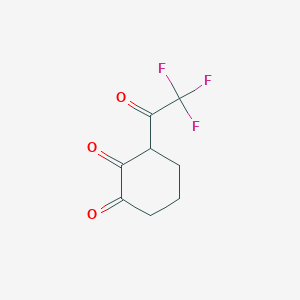
![7-(Dimethoxymethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13305881.png)
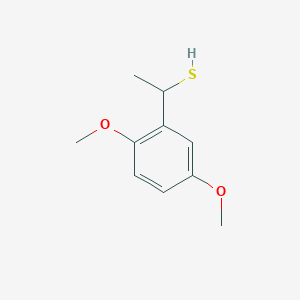

![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13305898.png)
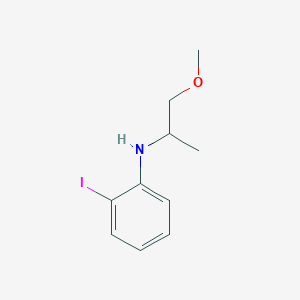
![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)
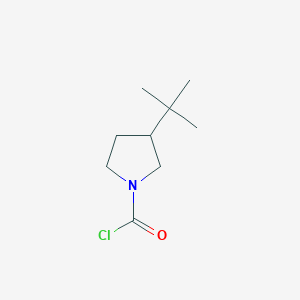

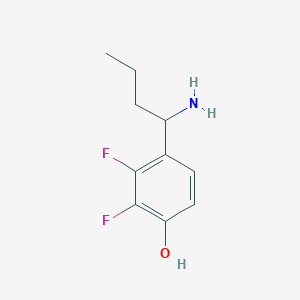
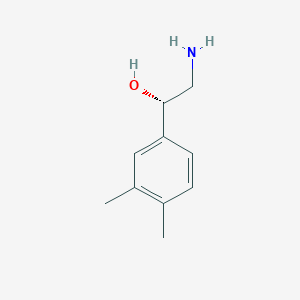
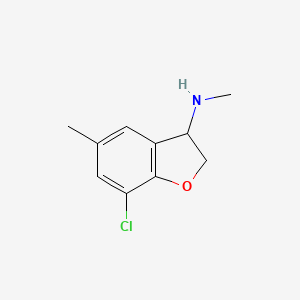
![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)
